molecular formula C14H13FN2O2 B11674234 N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11674234
M. Wt: 260.26 g/mol
InChI Key: GLEZXFSAJALXKX-LZYBPNLTSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their diverse applications in various fields due to their interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the furan ring or the hydrazone moiety.

    Reduction: The major products are reduced forms of the hydrazone, potentially leading to the formation of amines.

    Substitution: Substituted derivatives at the fluorophenyl group, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, the presence of the fluorophenyl group can enhance its binding affinity to specific molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to the presence of both the 4-fluorophenyl and 2,5-dimethylfuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential pharmacological activities set it apart from other similar compounds.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H13FN2O2/c1-9-7-13(10(2)19-9)14(18)17-16-8-11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,17,18)/b16-8+

InChI Key

GLEZXFSAJALXKX-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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